molecular formula C6H11N B3331774 4-Methyl-2,3,4,5-tetrahydropyridine CAS No. 85796-64-1

4-Methyl-2,3,4,5-tetrahydropyridine

Cat. No.: B3331774
CAS No.: 85796-64-1
M. Wt: 97.16 g/mol
InChI Key: WCOPOGXFGDHRNT-UHFFFAOYSA-N
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Description

4-Methyl-2,3,4,5-tetrahydropyridine (CAS 85796-64-1) is a cyclic imine of significant interest in organic synthesis and medicinal chemistry. This compound, with the molecular formula C6H11N and a molecular weight of 97.16 g/mol, serves as a versatile and valuable synthetic intermediate . It belongs to the tetrahydropyridine family, a class of heterocycles known for their presence in biologically active molecules and natural products . Its structure, featuring a reactive imine bond, makes it a key precursor for the synthesis of more complex nitrogen-containing compounds, including various alkaloids and pharmaceuticals. Researchers utilize this compound as a fundamental building block in ring-closing metathesis reactions and other cyclization strategies to construct complex polycyclic frameworks . It is offered with a typical purity of >96% . Proper storage at 2-8°C is recommended to maintain stability and purity . This product is intended for research and development purposes in a controlled laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-methyl-2,3,4,5-tetrahydropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-6-2-4-7-5-3-6/h4,6H,2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOPOGXFGDHRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN=CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

97.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methyl-2,3,4,5-tetrahydropyridine can be synthesized through several methods. One common approach involves the partial reduction of pyridinium salts. For instance, the reduction of N-methylpyridinium with borohydride reagents can yield this compound . Another method involves the

Comparison with Similar Compounds

Comparison with Similar Compounds

6-Acetyl-2,3,4,5-tetrahydropyridine

  • Structure : Features an acetyl group at the 6-position.
  • Properties: Known for its roasty, popcorn-like odor, identified in coffee and baked products .
  • Applications : Acts as a flavorant in food chemistry.
  • Key Differences: Unlike 4-methyl substitution, the acetyl group at position 6 enhances its role in aroma formation. FD factors in coffee brews are significantly higher compared to non-acetylated analogs .

6-Alkyl-2,3,4,5-tetrahydropyridines (e.g., 6-dodecyl, 6-tetradecyl)

  • Structure : Long alkyl chains (C12–C18) at the 6-position.
  • Applications : Synthesized as antifungal agents. Structure-activity relationship (SAR) studies indicate that longer alkyl chains (e.g., hexadecyl) enhance antifungal potency, likely due to increased lipophilicity and membrane disruption .
  • Key Differences : The 4-methyl analog lacks the extended hydrophobic tail, suggesting lower antifungal activity compared to 6-alkyl derivatives.

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)

  • Structure : A phenyl group at the 4-position and methyl at the 1-position.
  • Neurotoxicity : Metabolized to MPP+, which selectively destroys dopaminergic neurons, mimicking Parkinson’s disease pathology. MPTP’s toxicity arises from its uptake via dopamine transporters, a mechanism absent in 4-methyl-2,3,4,5-tetrahydropyridine .
  • Key Differences : The phenyl group and distinct ring saturation (1,2,3,6 vs. 2,3,4,5) critically influence neurotoxic specificity.

4-Methyl-1,2,3,6-tetrahydropyridine Hydrochloride

  • Structure : A structural isomer with methyl at the 4-position but differing saturation (1,2,3,6 vs. 2,3,4,5).
  • Applications : Used as a pharmaceutical intermediate, highlighting how ring numbering impacts biological utility .

Enzymatic Derivatives (e.g., THP Succinyltransferase)

  • Structure : 2,3,4,5-Tetrahydropyridine-2,6-dicarboxylate derivatives.
  • Function : Involved in lysine biosynthesis, catalyzing redox reactions with NAD(P)+ cofactors .
  • Key Differences : Carboxylate groups at positions 2 and 6 differentiate these compounds from the 4-methyl analog, enabling enzymatic activity.

Comparative Data Table

Compound Substituents Key Properties/Applications Biological Activity References
This compound Methyl at 4-position Synthetic intermediate (inferred) Not explicitly reported -
6-Acetyl-2,3,4,5-tetrahydropyridine Acetyl at 6-position Roasty odor, food flavorant Non-toxic, aroma contributor
6-Hexadecyl-2,3,4,5-tetrahydropyridine Hexadecyl at 6-position Antifungal agent Disrupts fungal membranes
MPTP Phenyl at 4, methyl at 1 Neurotoxin Induces Parkinsonism
4-Methyl-1,2,3,6-tetrahydropyridine HCl Methyl at 4 (1,2,3,6 ring) Pharmaceutical intermediate Not directly bioactive

Research Findings and Implications

  • Structural Activity Relationships (SAR) :

    • Substitution position (4 vs. 6) and functional groups (acetyl, alkyl, phenyl) dictate applications. For example, 6-acetyl derivatives are flavorants, while 4-phenyl analogs like MPTP exhibit neurotoxicity .
    • Long alkyl chains at position 6 enhance antifungal activity, suggesting that lipophilicity is critical for membrane-targeting compounds .
  • Neurotoxicity Mechanisms :

    • MPTP’s selective dopaminergic toxicity is absent in this compound, underscoring the role of the phenyl group and specific ring saturation in neurotoxin design .
  • Industrial Relevance :

    • 4-Methyl-1,2,3,6-tetrahydropyridine hydrochloride’s use as an intermediate highlights the importance of ring isomerism in pharmaceutical synthesis .

Q & A

Q. What in vivo models validate the neuroprotective effects of tetrahydropyridine-targeting compounds?

  • MPTP-induced Parkinson’s models in mice (e.g., C57BL/6 strain) quantify dopaminergic neuron loss via tyrosine hydroxylase (TH) immunohistochemistry. Co-administration with antioxidants (e.g., green tea polyphenols) reduces neurodegeneration, measured by HPLC detection of striatal dopamine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2,3,4,5-tetrahydropyridine
Reactant of Route 2
4-Methyl-2,3,4,5-tetrahydropyridine

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